2-(4-Fluoro-3-methylbenzoyl)benzoic acid
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Overview
Description
2-(4-Fluoro-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid, where the benzoyl group is substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoro-3-methylbenzoyl chloride and benzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzoyl chloride+Benzoic acidAlCl32-(4-Fluoro-3-methylbenzoyl)benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Carboxy-3-methylbenzoyl)benzoic acid.
Reduction: 2-(4-Fluoro-3-methylbenzyl)benzoic acid.
Substitution: 2-(4-Substituted-3-methylbenzoyl)benzoic acid.
Scientific Research Applications
2-(4-Fluoro-3-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methyl groups influence its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Difluorobenzoyl)benzoic acid
- 2-(3,4-Dimethylbenzoyl)benzoic acid
- 2-(2-Hydroxy-5-methylbenzoyl)benzoic acid
Uniqueness
2-(4-Fluoro-3-methylbenzoyl)benzoic acid is unique due to the specific positioning of the fluoro and methyl groups on the benzoyl moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-(4-fluoro-3-methylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNUZPIMNJBZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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